Direct Comparison: ROS Kinases-IN-2 vs. ROS Kinases-IN-1 — Quantitative Activity Differential in the Same Chemical Series
ROS kinases-IN-2 inhibits ROS kinase activity by only 21.53% at 10 μM , whereas its direct chemical analog ROS kinases-IN-1 achieves an IC₅₀ of 1.22 μM under comparable assay conditions . This represents an approximately 8-fold or greater difference in inhibitory potency, with ROS kinases-IN-2 failing to reach 50% inhibition even at concentrations nearly an order of magnitude higher than the IC₅₀ of its series analog.
| Evidence Dimension | ROS kinase inhibitory activity |
|---|---|
| Target Compound Data | 21.53% inhibition at 10 μM |
| Comparator Or Baseline | ROS kinases-IN-1: IC₅₀ = 1.22 μM |
| Quantified Difference | Target compound cannot achieve 50% inhibition at 10 μM; comparator achieves IC₅₀ at 1.22 μM (activity differential >8×) |
| Conditions | Biochemical ROS kinase inhibition assay (single-concentration screening vs. dose-response IC₅₀ determination) |
Why This Matters
Procurement selection between these two series members must account for the >8× potency differential; ROS kinases-IN-2 is a weak partial inhibitor suitable only for target identification or low-activity control applications, not for experiments requiring robust target engagement.
